molecular formula C17H21N3O2S2 B2530560 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine CAS No. 2097897-42-0

4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine

Cat. No.: B2530560
CAS No.: 2097897-42-0
M. Wt: 363.49
InChI Key: TYAAKMASXLMLRN-UHFFFAOYSA-N
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Description

4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine is a structurally complex heterocyclic compound featuring a piperidine core substituted with a 1,2,5-thiadiazole moiety and a thiophene-containing cyclopentanecarbonyl group. The thiadiazole ring contributes to its electron-deficient aromatic character, while the thiophene and cyclopentane groups introduce lipophilicity and conformational rigidity. This compound is hypothesized to exhibit bioactivity relevant to central nervous system (CNS) targets or enzyme modulation, though specific applications remain under investigation. Its synthesis likely involves multi-step reactions, including cyclocondensation for thiadiazole formation and coupling strategies for introducing the thiophene-cyclopentane moiety . Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX facilitating refinement of crystallographic data .

Properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-16(17(7-1-2-8-17)14-4-3-11-23-14)20-9-5-13(6-10-20)22-15-12-18-24-19-15/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAAKMASXLMLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine typically involves multiple steps, starting with the preparation of the thiadiazole and thiophene intermediates. These intermediates are then coupled with a cyclopentanecarbonyl chloride derivative under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring can lead to various amine derivatives.

Scientific Research Applications

4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine involves its interaction with specific molecular targets. The thiadiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular pathways by altering the redox state or by binding to DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of thiadiazole-containing heterocycles. Below is a comparison with structurally related derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Piperidine + Thiadiazole Thiophen-2-yl-cyclopentanecarbonyl ~435.5 (calculated) High lipophilicity (LogP ~3.2); potential CNS penetration due to piperidine core
Benzodioxine-based thiadiazole derivatives (e.g., compounds) Benzodioxine + Thiadiazole Varied hydrazine-carbothioamide groups ~280–350 (reported) Higher polarity (LogP ~1.8–2.5); benzodioxine enhances metabolic stability
Thiophene-thiadiazole hybrids Thiophene + Thiadiazole Alkyl/aryl groups at thiadiazole oxygen ~300–400 Moderate solubility; tunable electronic properties via thiophene functionalization

Pharmacological and Physicochemical Profiles

  • Solubility : The piperidine and thiophene groups in the target compound reduce aqueous solubility relative to benzodioxine derivatives, which benefit from oxygen-rich aromatic systems.
  • Metabolic Stability : Cyclopentane’s rigidity may confer resistance to oxidative metabolism compared to flexible alkyl chains in simpler thiadiazole-thiophene hybrids.
  • Bioactivity : While benzodioxine-thiadiazole derivatives are explored for antimicrobial activity, the target compound’s piperidine core suggests CNS-targeted applications (e.g., dopamine receptor modulation).

Research Findings and Gaps

  • Structural Insights : SHELX-based crystallography (if applied) would resolve bond-length variations between the target compound’s thiadiazole and benzodioxine analogues, critical for understanding strain and reactivity .
  • Activity Data: Limited empirical data exist for the target compound, but analogues with similar substituents show improved pharmacokinetic profiles over benzodioxine derivatives due to enhanced membrane permeability.

Biological Activity

The compound 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine is a complex organic molecule characterized by its unique structural features, including a piperidine ring integrated with a thiadiazole moiety and a thiophene substituent. This structural arrangement suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry.

Structural Features and Synthesis

The molecular formula of this compound is C14H15N3O2S2C_{14}H_{15}N_{3}O_{2}S_{2}, with a molecular weight of 321.4 g/mol . The synthesis typically involves multi-step organic reactions, focusing on the formation of the thiadiazole ring and its attachment to the piperidine moiety. Key synthetic routes often utilize specific catalysts and solvents to optimize yield and purity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer activity
  • Antimicrobial properties
  • Enzyme inhibition

Anticancer Activity

A review of related compounds reveals that derivatives of thiadiazole, particularly those incorporating piperidine structures, have shown promising anticancer effects. For instance, studies on similar 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

CompoundIC50 (µg/mL)Mechanism of Action
4e5.36Induces apoptosis via Bax/Bcl-2 modulation
4i2.32Cell cycle arrest at G2/M phase

These compounds were found to induce cell cycle arrest and increase apoptotic markers in treated cells, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Compounds structurally similar to This compound have also exhibited antimicrobial activities. For example:

Compound NameStructural FeaturesBiological Activity
5-(4-Methylthiazol-2-yl)thiazoleThiazole ringAntimicrobial
4-(Thiazol-2-yl)anilineThiazole and anilineAnticancer

These findings suggest that the unique combination of functional groups within this compound may enhance its biological activity compared to others lacking such features .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiadiazole-based compounds in various therapeutic applications:

  • In Vitro Studies : Compounds similar to the target compound were evaluated for their cytotoxicity against multiple cancer cell lines using assays such as MTT. The results indicated that structural modifications significantly impacted their potency.
  • In Vivo Studies : An in vivo radioactive tracing study demonstrated the targeting ability of certain derivatives to sarcoma cells in tumor-bearing mice models, further validating their potential as therapeutic agents .
  • Mechanism of Action : The mechanism often involves inhibition of key kinases involved in cellular signaling pathways that regulate cell growth and survival. This inhibition leads to modulation of these pathways, resulting in therapeutic effects .

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